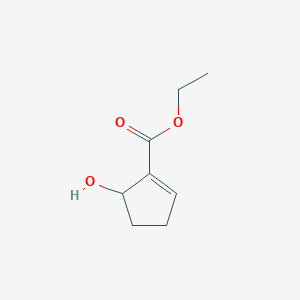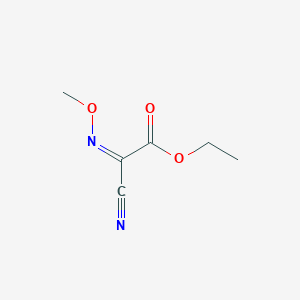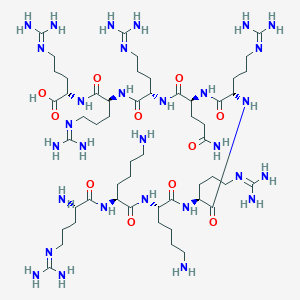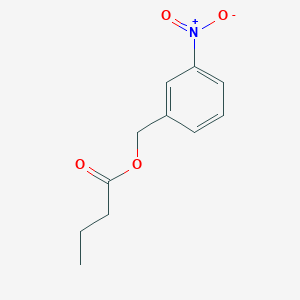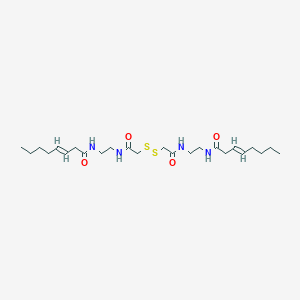
2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide, also known as OAES, is a sulfur-containing compound that has been identified as a key component in the odor of human axillary sweat. It is produced by the bacterial breakdown of the amino acid methionine, which is found in high concentrations in sweat. OAES has been the subject of extensive scientific research due to its unique odor properties and potential applications in fields such as forensics, personal hygiene, and perfume industry.
Wirkmechanismus
The exact mechanism of action of 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide is not fully understood, but it is believed to interact with olfactory receptors in the nose, triggering a response in the brain that results in the perception of a distinct odor. 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide has been shown to activate specific receptors, such as OR11H7, which are responsible for detecting sulfur-containing compounds.
Biochemische Und Physiologische Effekte
2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide has been shown to have a range of biochemical and physiological effects in various studies. It has been found to have antimicrobial properties, which may play a role in regulating the growth of bacteria on the skin. In addition, 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting a potential therapeutic application.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide in lab experiments include its high purity and specificity, which allows for accurate and reproducible results. However, 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide is a relatively expensive compound and may not be readily available in large quantities for certain experiments. In addition, the strong odor of 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide can make it difficult to work with in certain settings.
Zukünftige Richtungen
There are numerous future directions for research on 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide. One area of interest is the potential use of 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide as a biomarker for various diseases and conditions. Further studies are needed to determine the specificity and sensitivity of 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide as a biomarker and to identify potential applications in clinical settings. In addition, 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide may have applications in the development of new antimicrobial agents and cancer therapeutics, which require further investigation. Finally, the use of 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide in forensic science may continue to be an area of interest, as researchers explore the potential for using odor signatures to identify individuals.
Synthesemethoden
The synthesis of 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide involves the reaction of 3-octen-1-amine with carbamoylmethyl chloride in the presence of a base, followed by the addition of elemental sulfur. This method has been optimized for high yield and purity and has been used in numerous studies to produce 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide for further analysis.
Wissenschaftliche Forschungsanwendungen
2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide has been studied extensively in the field of olfactory science, where it has been identified as a key contributor to the odor of human axillary sweat. It has also been used as a biomarker for various diseases and conditions, including diabetes and breast cancer. In addition, 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide has been investigated for its potential use in forensic science, where it can be used to identify individuals based on their unique odor signature.
Eigenschaften
CAS-Nummer |
119637-70-6 |
|---|---|
Produktname |
2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide |
Molekularformel |
C24H42N4O4S2 |
Molekulargewicht |
514.7 g/mol |
IUPAC-Name |
(E)-N-[2-[[2-[[2-[2-[[(E)-oct-3-enoyl]amino]ethylamino]-2-oxoethyl]disulfanyl]acetyl]amino]ethyl]oct-3-enamide |
InChI |
InChI=1S/C24H42N4O4S2/c1-3-5-7-9-11-13-21(29)25-15-17-27-23(31)19-33-34-20-24(32)28-18-16-26-22(30)14-12-10-8-6-4-2/h9-12H,3-8,13-20H2,1-2H3,(H,25,29)(H,26,30)(H,27,31)(H,28,32)/b11-9+,12-10+ |
InChI-Schlüssel |
HDVQPKOUWPOSDP-UHFFFAOYSA-N |
Isomerische SMILES |
CCCC/C=C/CC(=O)NCCNC(=O)CSSCC(=O)NCCNC(=O)C/C=C/CCCC |
SMILES |
CCCCC=CCC(=O)NCCNC(=O)CSSCC(=O)NCCNC(=O)CC=CCCCC |
Kanonische SMILES |
CCCCC=CCC(=O)NCCNC(=O)CSSCC(=O)NCCNC(=O)CC=CCCCC |
Synonyme |
2-(3-octenoylamino)ethyl(carbamoylmethyl)sulfide 2-OAECMS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



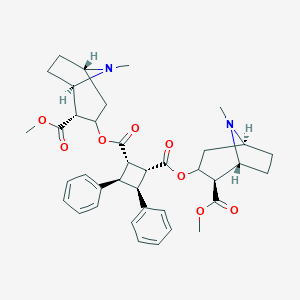
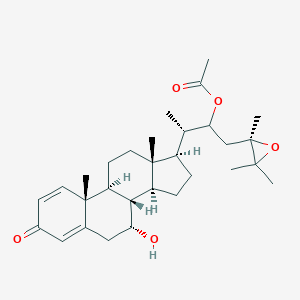



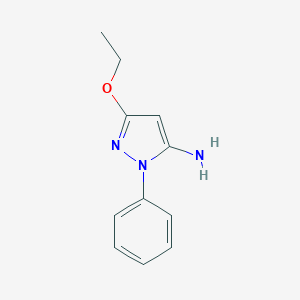

![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)
